molecular formula C18H21NO2 B8455276 N-(3-butoxyphenyl)-2-methylbenzamide CAS No. 55852-41-0

N-(3-butoxyphenyl)-2-methylbenzamide

Cat. No.: B8455276
CAS No.: 55852-41-0
M. Wt: 283.4 g/mol
InChI Key: RGFCIBLVKPIIIV-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group linked to a 3-butoxyphenylamine moiety via an amide bond. Benzamides are widely studied for their roles in metal-catalyzed C–H bond functionalization, pharmaceutical activity, and as directing groups in organic synthesis .

Properties

CAS No.

55852-41-0

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-butoxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C18H21NO2/c1-3-4-12-21-16-10-7-9-15(13-16)19-18(20)17-11-6-5-8-14(17)2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20)

InChI Key

RGFCIBLVKPIIIV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents on Benzamide Amide-Linked Group Key Functional Features
N-(3-butoxyphenyl)-2-methylbenzamide 2-methylbenzoyl 3-butoxyphenyl Ether (butoxy) group, electron-donating
N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide 2-methylbenzoyl 1-aminoanthraquinone N,O-bidentate directing group, aromatic π-system
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl 2-hydroxy-1,1-dimethylethyl Hydroxyl group, steric bulk
Tolvaptan 2-methylbenzoyl (partial structure) Complex vasopressin antagonist scaffold Pharmaceutical activity, chiral centers

Key Observations :

  • The 3-butoxyphenyl group in the target compound introduces an ether linkage, which enhances solubility and electron-donating capacity compared to the electron-withdrawing anthraquinone moiety in N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide .

Key Observations :

  • Acid chloride methods generally yield higher efficiency (>90%) compared to coupling agents like DCC/DMAP (24%) .
  • The target compound’s synthesis would likely follow analogous protocols, leveraging the reactivity of 3-butoxyaniline with 2-methylbenzoyl chloride under mild conditions.

Spectroscopic Characterization

All analogs were characterized via:

  • 1H/13C-NMR : Confirmed substituent positions and amide bond formation.
  • IR Spectroscopy : Identified carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • GC-MS/Elemental Analysis : Validated molecular weight and purity .

Research Findings and Trends

  • Directing Group Efficiency: Anthraquinone-based benzamides show superior directing capability in C–H activation compared to simpler analogs, attributed to their rigid, conjugated systems .
  • Steric vs. Electronic Effects: Bulky groups (e.g., 1,1-dimethylethyl) hinder reactivity, while electron-donating groups (e.g., butoxy) enhance catalytic turnover in certain reactions .
  • Green Chemistry : High-yield syntheses (e.g., acid chloride route) align with sustainable chemistry goals by minimizing waste .

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